molecular formula C10H7ClO2S B2716945 4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid CAS No. 66490-31-1

4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid

Cat. No.: B2716945
CAS No.: 66490-31-1
M. Wt: 226.67
InChI Key: GSUMXDXBXSOHIZ-UHFFFAOYSA-N
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Description

4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is a heterocyclic compound that contains a thiophene ring fused with a benzene ring, substituted with a chlorine atom at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of 3-chloro-2-methylbenzoic acid with sulfur-containing reagents under acidic conditions. The reaction may involve the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Amino or thiol-substituted derivatives.

Comparison with Similar Compounds

  • 3-Chloro-benzo[B]thiophene-2-carboxylic acid
  • 3-Chloro-6-methylbenzo[B]thiophene-2-carboxylic acid

Comparison: 4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in targeting specific proteins like Mcl-1 .

Properties

IUPAC Name

4-chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2S/c1-5-8-6(11)3-2-4-7(8)14-9(5)10(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUMXDXBXSOHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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